molecular formula C15H23F2NO3 B7627741 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid

Numéro de catalogue: B7627741
Poids moléculaire: 303.34 g/mol
Clé InChI: GHFCWRYFUPZRJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid, also known as JNJ-40411813, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This drug has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction.

Mécanisme D'action

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid exerts its pharmacological effects by selectively blocking the activity of the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, this compound reduces the release of glutamate, which is thought to contribute to the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. For example, this compound has been shown to reduce the release of glutamate in the brain, as well as to increase the activity of the dopamine system, which is involved in the regulation of reward and motivation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid is its high selectivity for the mGluR2 receptor, which reduces the risk of off-target effects. However, one limitation of this drug is its relatively short half-life, which may require frequent dosing in preclinical studies.

Orientations Futures

There are several potential future directions for research on 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid and other mGluR2 antagonists. For example, further studies are needed to elucidate the precise mechanisms by which mGluR2 antagonists exert their pharmacological effects, as well as to identify the optimal dosing regimens for these drugs. Additionally, studies are needed to evaluate the safety and efficacy of mGluR2 antagonists in clinical populations with various neurological disorders.

Méthodes De Synthèse

The synthesis of 3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid involves the reaction of 4,4-difluorocyclohexanecarbonyl chloride with piperidine, followed by the addition of 3-(2-bromoacetyl)propanoic acid. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid has been studied extensively in preclinical models of various neurological disorders, including schizophrenia, anxiety, depression, and addiction. In these studies, this compound has been shown to effectively reduce behavioral symptoms associated with these disorders, suggesting that mGluR2 antagonists may be a promising therapeutic approach for these conditions.

Propriétés

IUPAC Name

3-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3/c16-15(17)8-6-11(7-9-15)14(21)18-10-2-1-3-12(18)4-5-13(19)20/h11-12H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFCWRYFUPZRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)C2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.